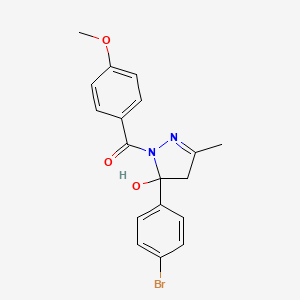![molecular formula C13H20N2O4S B5090556 N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5090556.png)
N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide, also known as MLN8054, is a chemical compound that has gained significant attention in the field of cancer research. This compound belongs to a class of drugs called Aurora kinase inhibitors, which are known to inhibit the activity of Aurora kinases, a family of serine/threonine kinases that play a crucial role in cell division and proliferation. In
Mecanismo De Acción
N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide inhibits the activity of Aurora kinase A by binding to the ATP-binding site of the kinase, preventing its phosphorylation and subsequent activation. This inhibition leads to the disruption of the mitotic spindle formation and the induction of mitotic arrest, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide has been shown to induce mitotic arrest and apoptosis in cancer cells in vitro and in vivo. In addition, it has been shown to inhibit tumor growth in various mouse models of cancer. However, it has also been reported to cause some toxicity in normal cells, particularly in the bone marrow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide in lab experiments is its selectivity for Aurora kinase A, which allows for the specific inhibition of this kinase without affecting other kinases. However, its toxicity in normal cells can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide. One area of interest is the development of more potent and selective Aurora kinase inhibitors. In addition, the combination of N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide with other chemotherapeutic agents has been explored as a potential strategy to enhance its anti-tumor activity. Finally, the identification of biomarkers that can predict the response to N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide treatment in cancer patients is an area of active research.
Métodos De Síntesis
The synthesis of N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide involves a series of chemical reactions, starting with the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The resulting compound is then reacted with isopropylamine and sodium hydride to form N-(2-methoxybenzoyl)-N'-isopropylurea. This intermediate compound is then reacted with p-toluenesulfonyl chloride and triethylamine to form N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide.
Aplicaciones Científicas De Investigación
N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide has been extensively studied for its potential use in cancer treatment. Aurora kinases are known to be overexpressed in many types of cancer, and their inhibition has been shown to inhibit tumor growth and induce apoptosis. N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide has been shown to selectively inhibit Aurora kinase A, which is overexpressed in many types of cancer, including breast, ovarian, and pancreatic cancer.
Propiedades
IUPAC Name |
N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-5-13(16)14-11-8-10(6-7-12(11)19-4)20(17,18)15-9(2)3/h6-9,15H,5H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQJZLWMPZEGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-methylethanediamide](/img/structure/B5090474.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5090480.png)
![2-butyl-5-{[4-(4-methylphenoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5090481.png)
![2-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]butyl acetate](/img/structure/B5090482.png)

![N-(4-ethylphenyl)-N'-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B5090498.png)
![(3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5090500.png)
![1-ethyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5090515.png)
![2'-[(2,4-dichlorophenyl)amino]-6'-(diethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B5090519.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenyl-2-propynoyl)piperidine](/img/structure/B5090537.png)
![1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5090541.png)
![3-chloro-1-(3-chloro-4-methylphenyl)-4-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5090560.png)
![N-(3-methoxybenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5090569.png)
![4-methyl-N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5090576.png)